D-Arabinitol

Overview

Description

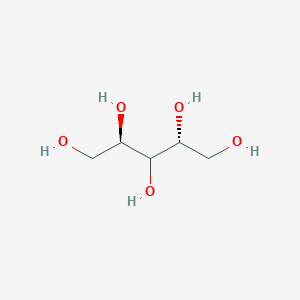

D-Arabinitol (CAS 488-82-4) is a five-carbon sugar alcohol (polyol) with the molecular formula C₅H₁₂O₅ and a molecular weight of 152.15 g/mol . It exists as a chiral compound with the stereochemical configuration (2R,4R)-pentane-1,2,3,4,5-pentol . This compound is specifically produced by pathogenic Candida species through the fungal pentose catabolic pathway, where it serves as a metabolic intermediate .

Clinically, elevated this compound levels in serum or urine correlate with systemic fungal infections, particularly in immunocompromised patients. The this compound/L-arabinitol (D/L) ratio is a diagnostic tool, with ratios >4.00 indicating invasive candidiasis . Gas chromatography-mass spectrometry (GC-MS) with chiral columns (e.g., cyclodextrin-coated capillaries) enables enantiomer separation, achieving high sensitivity (88%) and specificity in diagnosing disseminated infections .

Preparation Methods

Chemical Synthesis of D-Arabinitol

Traditional Catalytic Hydrogenation

The conventional chemical synthesis of this compound involves the catalytic hydrogenation of monosaccharides such as D-arabinose or D-lyxose. This process typically employs ruthenium-based catalysts (e.g., Ru/C) under high hydrogen pressure (40–60 bar) and elevated temperatures (90–120°C) . For example, the reduction of D-arabinose in aqueous medium yields this compound with moderate efficiency. However, this method requires costly catalysts and energy-intensive conditions, limiting its industrial viability. Side reactions, such as the formation of byproducts like xylitol, further complicate purification .

Modern Organic Synthesis Strategies

Recent advances in organic chemistry have introduced more refined synthetic routes. A notable approach involves the stereospecific synthesis of this compound derivatives from protected sugar precursors. For instance, 2,3,5-tri-O-benzyl-l-xylofuranose serves as a key intermediate in the synthesis of polyhydroxylated pyrrolidines related to this compound .

Stepwise Synthesis Protocol:

-

Oxime Formation and Dehydration :

Treatment of 2,3,5-tri-O-benzyl-l-xylofuranose with hydroxylamine yields an aldoxime intermediate, which undergoes dehydration under Appel conditions (using triphenylphosphine and carbon tetrabromide) to form a nitrile derivative (52% yield) . -

Hydrazidation and Cyclization :

The nitrile intermediate is converted to a hydrazide via triflation of the C4 hydroxyl group, followed by Boc-hydrazide treatment (54% yield). Acidic removal of the Boc group facilitates cyclization into a hydrazide imide (88% yield) . -

Deprotection :

Palladium-catalyzed hydrogenation in ethanol/trifluoroacetic acid (TFA) removes benzyl protecting groups, yielding the final this compound analogue .

This multi-step process highlights the complexity of chemical synthesis but demonstrates the potential for high stereochemical control.

Microbial Production via Fermentation

Osmotolerant Yeast Strains

Microbial fermentation using osmotolerant yeasts, such as Zygosaccharomyces rouxii, Pichia guilliermondii, and Debaryomyces hansenii, has emerged as a cost-effective alternative. These organisms accumulate polyols, including this compound, as osmoprotectants under high-sugar or high-salt conditions .

Fermentation Parameters:

-

Substrates : Glucose, lignocellulosic hydrolysates, or sugarcane bagasse.

-

Yield : Up to 84 g/L with a productivity of 30 g/L·h and a conversion efficiency of 56% .

-

Optimal Conditions : pH 5.0–6.5, temperature 30–37°C, and aerobic fermentation to enhance NADH regeneration .

Metabolic Engineering Strategies

Recent efforts focus on engineering microbial pathways to improve this compound production. Key modifications include:

-

Overexpression of Xylulose Reductase (XR) : Enhances the conversion of D-xylulose to this compound.

-

Knockout of Competing Pathways : Deletion of genes involved in glycerol or ethanol synthesis redirects carbon flux toward this compound .

Enzymatic and Biocatalytic Approaches

Biosynthetic Pathway in Streptococcus pneumoniae

The CDP-D-arabinitol biosynthetic pathway in S. pneumoniae involves two key enzymes :

-

AbpA (d-Xylulose-5-Phosphate Cytidylyltransferase) :

-

AbpB (CDP-d-Xylulose Reductase) :

In Vitro Enzymatic Production

Purified AbpA and AbpB enable in vitro synthesis of CDP-d-arabinitol. Capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) confirm product identity, while mass spectrometry (MS) provides structural validation .

Comparative Analysis of Preparation Methods

Scientific Research Applications

D-Arabinitol as a Biomarker for Invasive Candidiasis

This compound is primarily recognized for its utility as a diagnostic marker for invasive candidiasis, a serious fungal infection caused by Candida species. Elevated levels of this compound in serum or urine have been associated with this condition, particularly in immunocompromised patients.

Clinical Studies and Findings

- Detection Methodologies : this compound can be measured using gas-liquid chromatography or enzymatic assays. A notable study developed an automated enzymatic method that demonstrated high specificity and accuracy for measuring this compound levels in human serum . This method correlates well with results obtained from gas chromatography (r = 0.94).

- Diagnostic Value : Research indicates that elevated this compound levels can appear several days to weeks before positive blood cultures, making it a valuable early diagnostic tool . In a cohort of neutropenic patients, the DA/LA (this compound/L-arabinitol) ratio was found to be significantly elevated in those with confirmed invasive candidiasis, highlighting its sensitivity as a diagnostic marker .

- Case Studies : In one study involving pediatric patients with cancer, elevated DA/LA ratios were observed in infants diagnosed with invasive candidiasis. The normalization of these ratios during antifungal treatment correlated with clinical improvement, suggesting that monitoring this compound levels could guide therapeutic interventions .

This compound in Renal Dysfunction

Research has shown that this compound levels can also increase in cases of renal dysfunction. The DA/LA ratio serves as an indicator of renal health, as both this compound and L-arabinitol concentrations rise when kidney function declines . This relationship underscores the potential for this compound to be used in conjunction with other biomarkers to assess renal health.

Potential Applications Beyond Medical Diagnostics

While the primary focus of this compound research has been on its role in infectious diseases, there are emerging studies exploring its applications in other fields:

- Agricultural Research : Some studies have investigated the role of this compound as a natural defense compound against herbivorous insects. For example, it has been identified as part of the biochemical arsenal of certain plant species to deter pests .

- Biochemical Pathways : Understanding the metabolic pathways involving this compound may provide insights into its broader biochemical roles within various organisms, potentially leading to novel applications in biotechnology or pharmacology.

Summary Table of Key Findings

Mechanism of Action

D-Arabinitol exerts its effects primarily through its role as a metabolite in various biochemical pathways. In pathogenic Candida species, it is involved in the pentose phosphate pathway and is converted to other metabolites through enzymatic reactions. The molecular targets include enzymes such as D-arabitol dehydrogenase and D-xylulose reductase .

Comparison with Similar Compounds

Structural and Functional Differences

Diagnostic Specificity

This compound vs. L-Arabinitol :

- The D/L ratio eliminates confounding factors like renal dysfunction, as both enantiomers are excreted similarly. In invasive candidiasis, this compound rises while L-arabinitol remains stable, yielding elevated ratios (mean: 16.91 in patients vs. 1.95 in healthy adults) .

- Enzymatic methods (e.g., this compound dehydrogenase) or microbial degradation (e.g., Candida tropicalis) selectively remove this compound, confirming its fungal origin .

- This compound vs. Xylitol/Adonitol: Xylitol and adonitol are endogenous pentitols in humans, detected in normal urine and serum.

Analytical Techniques

- GC-MS with Chiral Columns :

- Enzymatic Assays :

Clinical Performance

- Sensitivity and Specificity :

Research Findings and Controversies

- Diagnostic Utility: Multicenter studies (n=274) confirmed serum this compound/creatinine ratios as prognostic markers, with higher values in persistent fungemia . Urine D/L ratios correlate with tissue fungal burden in experimental candidiasis .

- Contradictory Evidence: Some studies question the timeliness of this compound elevation, noting ratios rise late in infection, complicating early diagnosis .

Biological Activity

D-Arabinitol (DA) is a pentose sugar alcohol that has garnered attention due to its biological significance, particularly in relation to microbial metabolism and human health. This article explores the biochemical pathways associated with this compound, its role as a metabolite in pathogenic fungi, and its potential applications in clinical diagnostics.

Biochemical Pathways

This compound is primarily synthesized through the metabolism of D-arabinose, and it plays a crucial role in various biochemical pathways. The biosynthetic pathway of this compound involves the conversion of D-xylulose-5-phosphate into CDP-D-arabinitol, catalyzed by specific enzymes encoded by genes abpA and abpB. These enzymes have been characterized as follows:

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| AbpA | Cytidylyltransferase | D-xylulose-5-phosphate + CTP | CDP-D-xylulose |

| AbpB | Reductase | CDP-D-xylulose + NAD(P)H | CDP-D-arabinitol |

The kinetic parameters for these enzymes indicate their efficiency under varying conditions of temperature, pH, and cation presence, which are critical for optimizing their activity in laboratory settings .

Role in Pathogenic Fungi

This compound is notably produced by several pathogenic species of Candida, including Candida albicans. It serves as a significant biomarker for invasive candidiasis, with elevated levels indicating infection. The mechanism behind this involves the conversion of glucose to this compound, which occurs during the organism's metabolic processes. Studies have shown that this compound levels correlate with disease severity and can be detected in patient serum samples .

Case Study: Invasive Candidiasis

A notable study examined the correlation between serum this compound levels and invasive candidiasis in patients. The findings revealed that:

- Patients with confirmed candidiasis had significantly higher levels of this compound compared to healthy controls.

- This compound levels served as an effective diagnostic marker, providing a non-invasive method for early detection of infection.

This research underscores the potential of this compound as a reliable biomarker in clinical settings .

Utilization in Microbial Metabolism

Recent studies have identified Corynebacterium glutamicum as a natural utilizer of this compound. This bacterium can metabolize arabitol as a sole carbon source, which is crucial for its growth under specific conditions. Genetic analyses have pinpointed gene clusters responsible for this metabolic capability, including the arabitol phosphate dehydrogenase gene (atlD) .

The ability to utilize this compound not only highlights its importance in microbial ecology but also suggests potential applications in biotechnology, such as bioconversion processes.

Q & A

Q. How can D-Arabinitol be accurately quantified in biological samples, and what methodological steps minimize cross-reactivity with similar polyols?

Basic Research Question

Quantification requires enzymatic assays or chromatographic methods. For enzymatic detection, a two-step reaction using mannitol dehydrogenase (ManDH) and NAD+ is optimized to avoid interference from L-arabinitol or other sugar alcohols. Reagent preparation involves precise volumes of buffer, NAD+, and enzyme suspension (e.g., 3.3 mL buffer, 3.3 mL NAD+ solution, and 0.6 mL ManDH suspension per 7.5 mL total reagent volume) . Calibration curves (0–0.75 g/L) must be validated for each batch to ensure linearity. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can further distinguish this compound from enantiomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

this compound is classified as a skin irritant (H315) and severe eye irritant (H319). Key precautions include:

- Personal Protective Equipment (PPE): Gloves, eye protection, and respiratory filters for aerosol exposure .

- Storage: Tightly sealed containers in well-ventilated areas, away from oxidizers .

- Decontamination: Immediate removal of contaminated clothing and thorough handwashing post-handling .

Q. How do enantiomeric forms (D- vs. L-Arabinitol) influence its role in fungal metabolism and diagnostic applications?

Advanced Research Question

this compound is a biomarker for invasive candidiasis, while L-arabinitol is rarely produced by Candida species. Enantiomer-specific analysis via chiral chromatography or enzymatic assays is critical, as urinary this compound levels (≈10 μg/mL) rise significantly during infection. Researchers must validate assays to exclude endogenous L-arabinitol interference, which can lead to false positives .

Q. What methodological considerations are critical when resolving contradictions in this compound’s reported biomarker efficacy across studies?

Advanced Research Question

Discrepancies often stem from:

- Sample Type Variability: Urinary vs. serum concentrations (e.g., 10 μg/mL vs. 0.2 μg/mL baseline) .

- Endogenous Production: Non-pathogenic polyol synthesis in healthy subjects.

- Validation: Cross-reactivity testing with structurally similar molecules (e.g., erythritol, xylitol) using high-specificity assays .

Solutions include multi-center validation studies and standardized protocols for sample preparation.

Q. What are the optimal storage conditions for this compound to ensure stability in research use?

Basic Research Question

Stability is maintained by:

- Temperature: Room temperature (20–25°C) in airtight containers.

- Moisture Control: Desiccants to prevent hygroscopic degradation.

- Incompatibilities: Isolation from strong oxidizers and water to avoid reactivity .

Q. How can researchers design experiments to investigate this compound’s role in microbial pathogenesis?

Advanced Research Question

- Model Systems: Use Candida-infected murine models or in vitro cultures with controlled pH and carbon sources.

- Variables: Measure this compound secretion under stress conditions (e.g., antifungal exposure).

- Analytical Tools: Pair GC-MS with isotopic labeling to track metabolic pathways .

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar polyols?

Basic Research Question

- Enzymatic Assays: Mannitol dehydrogenase (ManDH)-based methods with NAD+ cofactor specificity for this compound .

- Chiral Chromatography: GC-MS or HPLC with β-cyclodextrin columns to separate enantiomers .

- Nuclear Magnetic Resonance (NMR): Stereochemical analysis of hydroxyl group configurations.

Q. What are the challenges in correlating urinary this compound levels with invasive candidiasis, and how can they be methodologically addressed?

Advanced Research Question

Challenges include:

- Endogenous Production: Baseline urinary this compound varies by diet and host metabolism.

- False Positives: Cross-reactivity with other polyols.

Solutions: - Normalization: Ratio-based metrics (e.g., this compound/creatinine).

- Population-Specific Thresholds: Establish cutoffs using ROC curve analysis across demographics .

Properties

IUPAC Name |

(2R,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045979 | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

729 mg/mL | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-82-4, 2152-56-9 | |

| Record name | Arabinitol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOA443XF1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFV05Y57M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.